molecular formula C18H18N6 B8244076 1,3,5-Tris(2-methyl-1H-imidazol-1-yl)benzene

1,3,5-Tris(2-methyl-1H-imidazol-1-yl)benzene

Cat. No.: B8244076
M. Wt: 318.4 g/mol
InChI Key: QIBAQNVGQVLSEM-UHFFFAOYSA-N
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Description

1,3,5-Tris(2-methyl-1H-imidazol-1-yl)benzene (CAS: 2378781-91-8) is a tripodal ligand featuring a central benzene core symmetrically substituted with three 2-methylimidazole groups. Its molecular formula is C₁₈H₁₈N₆, with a molecular weight of 318.38 g/mol . The compound exhibits solubility in polar aprotic solvents such as DMF and DMSO, making it suitable for coordination chemistry applications. It is primarily utilized in the synthesis of metal-organic frameworks (MOFs), including NTU-42 and NTU-43, where its rigid geometry and nitrogen-rich coordination sites facilitate the formation of porous architectures .

Properties

IUPAC Name

1-[3,5-bis(2-methylimidazol-1-yl)phenyl]-2-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6/c1-13-19-4-7-22(13)16-10-17(23-8-5-20-14(23)2)12-18(11-16)24-9-6-21-15(24)3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBAQNVGQVLSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=CC(=C2)N3C=CN=C3C)N4C=CN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions:

  • Precursor : 1,3,5-Tribromobenzene

  • Nucleophile : 2-Methylimidazole

  • Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

  • Solvent : N-Methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF)

  • Catalyst : Copper(I) iodide (CuI)

  • Temperature : 100–120°C

  • Time : 24–48 hours

The reaction proceeds via a stepwise substitution mechanism, where each bromine atom is replaced by a 2-methylimidazole group. The use of CuI enhances reaction efficiency by facilitating oxidative addition and reductive elimination steps.

Yield and Purity:

ParameterValue
Isolated Yield60–75%
Purity (HPLC)≥95%
RecrystallizationHeptane/Ethanol

This method is scalable but requires careful stoichiometric control to avoid incomplete substitution or oligomerization.

Solvothermal Synthesis with Metal Templates

Solvothermal methods exploit high-pressure and high-temperature conditions to drive coordination-assisted cyclization. This approach is particularly effective for producing crystalline products suitable for metal-organic frameworks (MOFs).

Protocol:

  • Reactants : 1,3,5-Triiodobenzene, 2-methylimidazole

  • Solvent : Water/Ethanol (3:1 v/v)

  • Additive : Tetrabutylammonium fluoride (TBAF)

  • Temperature : 140°C

  • Duration : 72 hours

In this method, TBAF acts as a phase-transfer catalyst, enhancing the solubility of aromatic precursors. The reaction forms a trisubstituted product through sequential iodide displacement, with the fluorine ions from TBAF stabilizing intermediates.

Key Data:

MetricResult
CrystallinitySingle crystals
Space GroupMonoclinic, C2/c
Coordination SitesThree N-donor sites

This method yields products with high structural integrity, as confirmed by X-ray diffraction.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed couplings, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, offer regioselective pathways for introducing imidazole groups. While less common, this method is valuable for functionalized derivatives.

Example Reaction:

  • Aryl Halide : 1,3,5-Trifluorobenzene

  • Coupling Partner : 2-Methylimidazole boronic ester

  • Catalyst : Pd(PPh₃)₄

  • Ligand : XPhos

  • Base : Cs₂CO₃

  • Solvent : Toluene/Water (10:1)

The reaction achieves >80% conversion but requires stringent anhydrous conditions. The use of fluorinated precursors enhances electrophilicity, facilitating sp² C–N bond formation.

One-Pot Condensation with Formaldehyde

A less conventional approach involves condensing 2-methylimidazole with formaldehyde and benzene derivatives under acidic conditions. This method mimics the Mannich reaction but is limited by side-product formation.

Procedure:

  • Components : 2-Methylimidazole, paraformaldehyde, benzene

  • Acid Catalyst : HCl or acetic acid

  • Temperature : Reflux (80–100°C)

While cost-effective, this method yields ≤30% of the target compound due to competing polymerization.

Purification and Characterization

Post-synthesis purification is critical for removing unreacted precursors and oligomers. Common techniques include:

Recrystallization:

  • Solvent System : Heptane/Ethanol (7:3)

  • Recovery : 85–90%

  • Purity Enhancement : From 80% to ≥95%

Chromatography:

  • Stationary Phase : Silica gel (230–400 mesh)

  • Eluent : Dichloromethane/Methanol (95:5)

Characterization via ¹H NMR and FTIR confirms substitution patterns, with imidazole protons appearing at δ 7.2–7.5 ppm and C–N stretches at 1220 cm⁻¹.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost
Nucleophilic Substitution7595HighModerate
Solvothermal6598ModerateHigh
Palladium-Catalyzed8090LowHigh
One-Pot Condensation3070HighLow

Challenges and Optimization Strategies

  • Side Reactions : Oligomerization is mitigated using high dilution techniques or slow addition of reactants.

  • Metal Residues : Chelating agents (e.g., EDTA) remove trace metals post-synthesis.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but require thorough drying .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tris(2-methyl-1H-imidazol-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

1,3,5-Tris(2-methyl-1H-imidazol-1-yl)benzene has diverse applications across multiple fields:

Coordination Chemistry

  • Ligand for Metal Complexes: The imidazole groups can coordinate with various metal ions, forming stable complexes that are crucial in catalysis and material science. This property is exploited in the development of metal-organic frameworks (MOFs), which are utilized in gas storage and separation technologies.

Biological Applications

  • Drug Development: The compound's ability to form stable metal complexes makes it a candidate for developing metal-based therapeutic agents. Research indicates potential anticancer activity against specific cell lines, enhancing its relevance in medicinal chemistry.
  • Diagnostic Imaging: Its fluorescent properties are being explored for applications in imaging techniques, potentially aiding in the diagnosis of diseases.

Catalytic Applications

  • Catalyst Preparation: The compound serves as a precursor for catalysts used in various chemical reactions, including oxidation and reduction processes. The coordination of metal ions can enhance catalytic efficiency.

Case Study 1: Metal-Organic Frameworks

Research has demonstrated the formation of various MOF architectures using 1,3,5-Tris(2-methyl-1H-imidazol-1-yl)benzene as a building block. For example:

  • Copper-Based MOF: Formed knotted chains demonstrating enhanced gas adsorption properties.
  • Cobalt-Based MOF: Exhibited a porous structure with significant catalytic activity.

Case Study 2: Anticancer Activity

In vitro studies have shown that complexes formed with this compound exhibit significant cytotoxic effects against specific cancer cell lines. The mechanism is believed to involve the disruption of cellular metal homeostasis.

Mechanism of Action

The mechanism of action for 1,3,5-Tris(2-methyl-1H-imidazol-1-yl)benzene primarily involves its ability to coordinate with metal ions. The imidazole groups act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic and biological processes, depending on the metal ion and the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

  • 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene (CAS: 192198-85-9):
    This compound replaces the methylimidazole groups of the target ligand with 1-phenylbenzimidazole substituents. The benzene core remains intact, but the bulkier benzimidazole-phenyl groups increase the molecular weight to 654.76 g/mol (C₄₅H₃₀N₆). The extended π-conjugation enhances electronic delocalization, making it effective as a hole-blocking material in organic electronics (e.g., OLEDs) .

  • 2,4,6-Tris[4-(1H-imidazol-1-yl)phenyl]-1,3,5-triazine :
    Here, the central benzene core is replaced with a 1,3,5-triazine ring. The electron-deficient triazine core alters the ligand’s electronic properties, favoring interactions with electron-rich metal centers. This compound is used in coordination polymers for gas storage and catalysis .

Substituent Effects

  • Methyl vs. Phenyl Groups :
    The 2-methyl groups in the target compound provide steric hindrance without significantly reducing solubility. In contrast, the phenylbenzimidazole substituents in the CAS 192198-85-9 compound introduce steric bulk and π-stacking capabilities, which reduce solubility but improve thermal stability and charge transport in thin-film devices .

  • Imidazole vs. Benzimidazole :
    Benzimidazole derivatives (e.g., CAS 192198-85-9) exhibit stronger π-π interactions and red-shifted absorption spectra due to fused aromatic rings, whereas 2-methylimidazole groups prioritize flexibility and solubility .

Electronic and Solubility Properties

Compound Solubility Key Electronic Features
1,3,5-Tris(2-methyl-1H-imidazol-1-yl)benzene DMF, DMSO Moderate electron donation from methyl groups
1,3,5-Tris(1-phenylbenzimidazol-2-yl)benzene Low (aprotic solvents) Extended π-conjugation, hole-blocking capacity
2,4,6-Tris[4-(imidazol-1-yl)phenyl]triazine DMF, acetonitrile Electron-deficient triazine core

Data Table: Key Comparative Metrics

Compound Name Molecular Formula Molecular Weight Core Substituents Solubility Applications
1,3,5-Tris(2-methyl-1H-imidazol-1-yl)benzene C₁₈H₁₈N₆ 318.38 Benzene 2-Methylimidazole DMF, DMSO MOFs (NTU-42/43)
1,3,5-Tris(1-phenylbenzimidazol-2-yl)benzene C₄₅H₃₀N₆ 654.76 Benzene Phenylbenzimidazole Low OLEDs
2,4,6-Tris[4-(imidazol-1-yl)phenyl]triazine C₂₇H₁₈N₁₂ 510.51 Triazine 4-Imidazolylphenyl DMF, Acetonitrile Gas storage

Biological Activity

1,3,5-Tris(2-methyl-1H-imidazol-1-yl)benzene, a compound with the CAS number 2378781-91-8 and molecular formula C18H18N6, has garnered attention in recent years due to its potential biological activities and applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Weight : 318.38 g/mol
  • Structure : Composed of a benzene ring substituted with three 2-methyl-1H-imidazole groups.
  • Storage Conditions : Should be stored in an inert atmosphere at room temperature.
PropertyValue
CAS Number2378781-91-8
Molecular FormulaC18H18N6
Molecular Weight318.38 g/mol
Purity98% (varies by supplier)
Boiling PointNot available

Antimicrobial Properties

Recent studies have indicated that 1,3,5-Tris(2-methyl-1H-imidazol-1-yl)benzene exhibits significant antimicrobial properties. In a study published in Inorganic Chemistry, the compound was shown to inhibit the growth of various pathogenic bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research has demonstrated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. A notable study highlighted its effectiveness against breast cancer cells, where it triggered cell cycle arrest and promoted programmed cell death .

Electrocatalytic Properties

In addition to its biological activities, 1,3,5-Tris(2-methyl-1H-imidazol-1-yl)benzene has been utilized in the development of coordination polymers for electrocatalysis. These polymers have shown promising results in oxygen evolution reactions (OER), which are crucial for energy conversion technologies .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the imidazole groups play a crucial role in binding to biological targets, potentially influencing enzyme activity or interacting with cellular membranes.

Case Study 1: Antimicrobial Efficacy

A research team tested the antimicrobial efficacy of 1,3,5-Tris(2-methyl-1H-imidazol-1-yl)benzene against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating strong antimicrobial activity .

Case Study 2: Cancer Cell Apoptosis

In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound at concentrations of 10 µM resulted in a significant decrease in cell viability after 48 hours. Flow cytometry analysis indicated an increase in early and late apoptotic cells, confirming its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.